1-Chloro-3-(trifluoromethoxy)benzene

描述

Nomenclature and Structural Context in Chlorinated Benzene (B151609) Derivatives

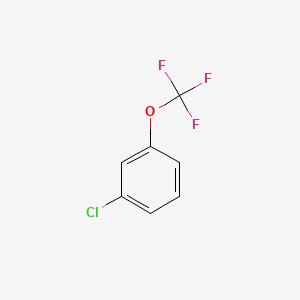

According to IUPAC nomenclature, the name "1-Chloro-3-(trifluoromethoxy)benzene" precisely describes its structure. The molecule consists of a central benzene ring substituted with two groups: a chlorine atom at the first position and a trifluoromethoxy (-OCF₃) group at the third position. This "meta" substitution pattern is a key feature influencing its electronic properties and reactivity.

It belongs to the broad class of chlorinated benzene derivatives. The presence of the chlorine atom, an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution. The trifluoromethoxy group further enhances this deactivation due to its strong electron-withdrawing nature. industrialchemicals.gov.au

| Property | Data |

| Molecular Formula | C₇H₄ClF₃O |

| IUPAC Name | This compound |

| CAS Number | 401-83-2 |

| Molecular Weight | 196.56 g/mol |

| Structure | A benzene ring with Cl at C1 and OCF₃ at C3 |

Significance of the Trifluoromethoxy Group in Organic Chemistry and Design

The trifluoromethoxy (-OCF₃) group is of paramount importance in modern organic and medicinal chemistry. mdpi.comnih.gov Its inclusion in a molecular structure can dramatically alter the parent molecule's physicochemical properties. nih.gov

Key Properties and Effects:

High Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents known, with a Hansch parameter (π) of +1.04. researchgate.net This property is crucial for enhancing a molecule's ability to permeate biological membranes, a critical factor in drug design. mdpi.comresearchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation. mdpi.com This can increase the half-life and bioavailability of drug candidates. researchgate.net

Electronic Effects: As a powerful electron-withdrawing group, the -OCF₃ group can significantly influence the acidity or basicity of nearby functional groups and modulate interactions with biological targets. researchgate.net

Bioisosterism: The trifluoromethoxy group can be used as a bioisostere for other groups to fine-tune a molecule's properties. It allows for the modulation of lipophilicity and permeability to optimize a compound's pharmacokinetic profile. mdpi.com

The unique combination of high lipophilicity, metabolic stability, and distinct electronic characteristics makes the trifluoromethoxy group a valuable tool for chemists in designing new pharmaceuticals and agrochemicals. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a versatile chemical intermediate. Its bifunctional nature—a reactive chlorine atom and a property-modifying trifluoromethoxy group—allows for its use in a variety of synthetic applications.

Current Research Areas:

Pharmaceutical Synthesis: The compound serves as a precursor for creating more complex active pharmaceutical ingredients (APIs). The trifluoromethoxy group is incorporated to enhance the metabolic stability and membrane permeability of the final drug product.

Agrochemical Development: In the agrochemical industry, it is used as a starting material for synthesizing novel herbicides and insecticides. ontosight.ai The trifluoromethoxy group contributes to the bioactivity and stability of these products.

Materials Science: Researchers are exploring its use in the development of new materials, such as fluoropolymers, leveraging the stability and unique properties conferred by the fluorinated group. ontosight.ai

Organic Synthesis Methodology: There is ongoing interest in developing sustainable and efficient "green chemistry" methods for synthesizing and utilizing compounds like this compound. solubilityofthings.com Its asymmetrical structure makes it a valuable subject for studying polar interactions and reaction mechanisms. solubilityofthings.com

The consistent investigation into this compound highlights its role as a key building block for producing high-value, specialized chemicals for a range of technological applications. solubilityofthings.com

Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDJEKBXICPMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380447 | |

| Record name | 1-Chloro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-49-6 | |

| Record name | 1-Chloro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 3 Trifluoromethoxy Benzene and Analogues

Chlorination-Fluorination Sequences for Trifluoromethyl Ethers

A classical and foundational approach to synthesizing aryl trifluoromethyl ethers relies on a two-stage chlorination and fluorination process. researchgate.net This strategy typically begins with a phenol (B47542) or an anisole (B1667542) derivative and converts the oxygen-bound group into a trifluoromethyl ether through intermediate halogenated species.

A method developed by Yarovenko and Vasil'eva utilizes aryl chlorothionoformates as starting materials. beilstein-journals.orgnih.gov These compounds are first converted into trichloromethyl aryl ethers through chlorination. beilstein-journals.orgnih.gov The subsequent fluorination of this intermediate yields the final aryl trifluoromethyl ether. beilstein-journals.org While effective, the high percutaneous toxicity of the chlorothionoformate precursors has limited the industrial application of this particular route. beilstein-journals.orgnih.gov

The critical fluorination step in many classical syntheses involves the displacement of chlorine atoms with fluorine. nih.gov This is commonly achieved using antimony trifluoride (SbF3) as the fluorine source, with a catalytic quantity of antimony pentachloride (SbCl5). beilstein-journals.orgnih.govnih.gov The first synthesis of aryl trifluoromethyl ethers, reported by Yagupolskii in 1955, involved the chlorination of anisoles to yield aryl trichloromethyl ethers, which were then fluorinated using this antimony halide system or anhydrous hydrogen fluoride (B91410) (HF). nih.govnih.gov The presence of SbCl5 activates the C-Cl bonds, facilitating the nucleophilic substitution by fluoride from SbF3 or HF. beilstein-journals.orgresearchgate.net This method is effective for converting trichloromethyl ethers and trichloromethoxybenzene into their trifluorinated counterparts. researchgate.net

| Role | Reagent | Typical Function |

|---|---|---|

| Fluorinating Agent | Antimony Trifluoride (SbF3) | Primary source of fluoride ions for displacement of chlorine. |

| Fluorinating Agent | Hydrogen Fluoride (HF) | Alternative source of fluoride ions. nih.gov |

| Catalyst / Activator | Antimony Pentachloride (SbCl5) | Activates C-Cl bonds towards nucleophilic attack by fluoride. beilstein-journals.orgresearchgate.net |

An alternative direct conversion method involves the treatment of aryl chlorothionoformates with molybdenum hexafluoride (MoF6). beilstein-journals.orgnih.gov This reagent allows for the direct transformation to the final trifluoromethyl ether product, bypassing the separate chlorination and fluorination steps seen in other methods. beilstein-journals.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Trifluoromethyl Ethers

Nucleophilic aromatic substitution (SNAr) provides another pathway to aryl ethers, typically involving the displacement of a leaving group from an activated aromatic ring by a nucleophile. acs.org For the synthesis of trifluoromethyl ethers, this can involve the reaction of an activated aryl precursor with a source of the trifluoromethoxide nucleophile. The activation of the aromatic C-NH2 bond, for instance, can be achieved by forming pyridinium (B92312) salts, which then readily undergo SNAr with a variety of nucleophiles. acs.org

Ortho-directed metalation is a powerful tool for the functionalization of aromatic rings. In the context of trifluoromethoxybenzene, the -OCF3 group can direct lithiation to the adjacent ortho position. beilstein-journals.org This is attributed to the inductive effect of the group and potential coordination with the lithium reagent. Following lithiation, the resulting aryllithium species can react with various electrophiles. For example, quenching with carbon dioxide (carboxylation) introduces a carboxylic acid group at the 2-position. beilstein-journals.org In an intramolecular competition study on 1-trifluoromethoxy-4-(trifluoromethyl)benzene, lithiation was shown to occur preferentially next to the -OCF3 substituent. beilstein-journals.org While this demonstrates the directing effect of the trifluoromethoxy group, the subsequent reaction with difluoromethylating agents to form the target ethers is a distinct synthetic step. The synthesis of aryl difluoromethyl ethers can be achieved by reacting phenols with reagents like difluoromethyltriflate (HCF2OTf), a non-ozone-depleting liquid, in the presence of a base. nih.gov

| Methodology | Key Precursor | Key Reagents | Notable Features |

|---|---|---|---|

| Via Aryl Chlorothionoformates | Aryl Chlorothionoformate | Cl2, then SbF3/SbCl5 | Effective but precursor toxicity is a concern. beilstein-journals.orgnih.gov |

| In Situ Chlorination/Fluorination | Phenol | CCl4, HF | One-pot procedure, avoids intermediate isolation. chemrevlett.combeilstein-journals.org |

| Direct Conversion | Aryl Chlorothionoformate | MoF6 | Direct conversion to the final product. beilstein-journals.orgnih.gov |

| Ortho-Directed Functionalization | Trifluoromethoxybenzene | n-BuLi, then Electrophile (e.g., CO2) | Allows for specific functionalization at the ortho position. beilstein-journals.org |

Base-Mediated Nucleophilic Substitution of Halogenated Aromatics with Trifluoromethoxide Sources

Nucleophilic aromatic substitution (SNAr) represents a classical approach for the synthesis of aryl trifluoromethyl ethers. This method typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nucleophilic trifluoromethoxide source. The aromatic ring is generally activated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.orgnih.gov

While direct SNAr reactions on unactivated aryl halides are challenging, the use of highly reactive trifluoromethoxide sources under specific conditions can facilitate the synthesis of compounds like 1-chloro-3-(trifluoromethoxy)benzene. One potential pathway involves the reaction of a suitable precursor, such as 3-chlorophenol, which can be converted into a more reactive species. chemrevlett.com

A significant challenge in these reactions is the inherent instability of the trifluoromethoxide anion (OCF3-), which can readily decompose to difluorophosgene and fluoride anion. rsc.org To circumvent this, reagents have been developed that generate the trifluoromethoxide anion in situ.

Historically, the synthesis of aryl trifluoromethyl ethers has been achieved through a two-step process starting from phenols. This involves the reaction of the phenol with a carbonyl or thiocarbonyl compound, followed by fluorination. chemrevlett.com For instance, phenols can be reacted with phosgene (B1210022) (COCl2) and then with sulfur tetrafluoride (SF4) to yield the desired trifluoromethyl ether. nih.gov

| Starting Phenol | Reagents | Product | Yield (%) |

|---|---|---|---|

| Phenol | 1. COCl2 2. SF4 | Trifluoromethoxybenzene | 62 |

| 4-Nitrophenol | 1. COCl2 2. SF4 | 1-Nitro-4-(trifluoromethoxy)benzene | 81 |

| 4-Chlorophenol | 1. COCl2 2. SF4 | 1-Chloro-4-(trifluoromethoxy)benzene | 58 |

More recent advancements have focused on the direct O-trifluoromethylation of phenols using electrophilic trifluoromethylating reagents, which can be an alternative to nucleophilic substitution methods. chemrevlett.com

Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl Trifluoromethoxy Compounds

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C-OCF3 bond. These methods offer milder reaction conditions and broader functional group tolerance compared to classical nucleophilic substitution reactions.

Palladium-Catalyzed Coupling Reactions for Aromatic Systems

Palladium-catalyzed cross-coupling reactions are particularly well-suited for the synthesis of aryl trifluoromethyl ethers. nih.gov These reactions typically involve the oxidative addition of an aryl halide to a low-valent palladium complex, followed by transmetalation with a trifluoromethoxide source and subsequent reductive elimination to afford the desired product and regenerate the palladium catalyst.

The development of specialized ligands has been crucial for the success of these reactions, as they can influence the stability and reactivity of the palladium intermediates. For instance, bulky, electron-rich phosphine (B1218219) ligands have been shown to promote the challenging reductive elimination step, leading to higher yields of the desired aryl trifluoromethyl ether. nih.gov

While the direct palladium-catalyzed trifluoromethoxylation of aryl chlorides is challenging, the use of more reactive aryl halides, such as aryl iodides or bromides, is more common. For the synthesis of this compound, a potential precursor would be 1-chloro-3-iodobenzene.

| Aryl Halide | Trifluoromethyl Source | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| 4-Iodobenzonitrile | TMSCF3/KF | Pd(OAc)2/BrettPhos | 4-(Trifluoromethyl)benzonitrile | 85 |

| 1-Chloro-4-nitrobenzene | TESCF3/KF | [Pd(allyl)Cl]2/BrettPhos | 1-Nitro-4-(trifluoromethyl)benzene | 92 |

| 2-Chloropyridine | TESCF3/KF | [Pd(allyl)Cl]2/BrettPhos | 2-(Trifluoromethyl)pyridine | 88 |

Suzuki-Miyaura Coupling and Related Methodologies

The Suzuki-Miyaura coupling reaction, which typically forms carbon-carbon bonds between an organoboron compound and an organohalide, has been adapted for the synthesis of aryl trifluoromethyl ethers. In this variation, an arylboronic acid can be coupled with a suitable trifluoromethoxylation reagent in the presence of a palladium catalyst.

For the synthesis of this compound, a plausible approach would involve the Suzuki-Miyaura coupling of 3-chlorophenylboronic acid with an electrophilic trifluoromethoxylating agent. chemimpex.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and selectivity.

| Arylboronic Acid | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | 4-Bromotoluene | Pd(PPh3)4 | 4-Methylbiphenyl | >95 |

| 3-Chlorophenylboronic acid | Iodobenzene | Pd(OAc)2/SPhos | 3-Chlorobiphenyl | 92 |

Grignard Reagent Methodologies for Functionalized Benzene (B151609) Derivatives

Grignard reagents are highly versatile intermediates in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The preparation of 3-chlorophenylmagnesium bromide from 3-chlorobromobenzene provides a nucleophilic aryl source that can potentially react with an electrophilic trifluoromethoxylating agent to form this compound. cymitquimica.comsigmaaldrich.com

The success of this approach hinges on the availability of a suitable electrophilic trifluoromethoxylation reagent that is compatible with the highly reactive Grignard reagent. The reaction must be carried out under strictly anhydrous conditions to prevent the quenching of the Grignard reagent.

While direct trifluoromethoxylation of Grignard reagents is not a commonly reported method, the general reactivity of Grignard reagents with various electrophiles suggests its potential as a synthetic route.

Green Chemistry Innovations in the Synthesis of Fluorinated Aromatics

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods in fluorine chemistry. chemrevlett.com This includes the use of greener solvents, the development of more atom-economical reactions, and the reduction of hazardous waste.

Solvent Replacement Strategies (e.g., Cyclopentyl Methyl Ether)

The choice of solvent can have a major impact on the environmental footprint of a chemical process. Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons and polar aprotic solvents like DMF and DMAc, are often toxic and difficult to recycle.

Cyclopentyl methyl ether (CPME) has emerged as a promising green solvent alternative. nih.gov It is a hydrophobic ether with a high boiling point, low peroxide formation, and greater stability under acidic and basic conditions compared to other ethereal solvents like THF. CPME has been successfully employed in various transition metal-catalyzed reactions, including palladium-catalyzed direct arylations. nih.gov Its properties make it a suitable candidate for use in the synthesis of this compound and its analogues, potentially leading to a more sustainable manufacturing process.

The use of CPME in palladium-catalyzed cross-coupling reactions has been shown to be effective, offering a "greener" alternative to traditional solvents without compromising reaction efficiency. nih.gov

Catalyst Recycling Methodologies (e.g., Magnetic Palladium Nanoparticles)

The synthesis of complex aromatic compounds often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org A significant challenge in these processes is the efficient removal and recycling of the precious metal catalyst. mdpi.com One advanced solution is the use of palladium complexes supported on magnetic nanoparticles. nih.govmdpi.com These catalysts combine the high catalytic activity of palladium with the practical benefits of easy separation and reusability. nih.gov

Magnetic nanoparticle-supported catalysts are typically composed of a magnetic core, often iron oxide (Fe₃O₄), which is functionalized to anchor palladium complexes. mdpi.comnih.gov This structure allows the catalyst to be easily removed from the reaction mixture using an external magnet, a process that is far simpler than traditional filtration or chromatographic methods. mdpi.comrsc.org

Research has demonstrated the efficacy of these magnetic catalysts in various C-C and C-X coupling reactions. nih.gov For example, Pd-Fe bimetallic nanoparticles (Pd–Fe@Fe₃O₄) have been synthesized and used for Suzuki-Miyaura couplings of aryl halides. rsc.orgrsc.org These catalysts show high performance and stability, attributed to the synergistic effects between the metals and the support. rsc.orgnih.gov The inherent magnetic properties permit facile separation and recycling, with some systems being reused for six or more cycles without a significant loss of activity. mdpi.comrsc.org This approach addresses both the economic concern of palladium usage and the growing need for environmentally sustainable chemical practices. rsc.orgrsc.org

Table 1: Examples of Magnetic Nanoparticle-Supported Palladium Catalysts This table is interactive. Users can sort and filter the data.

| Catalyst Type | Core Material | Support Functionalization | Application | Key Advantage |

|---|---|---|---|---|

| Pd-Fe@Fe₃O₄ | Fe₃O₄ | Direct deposition | Suzuki-Miyaura Coupling | Ligand-free, facile magnetic separation |

| Fe₃O₄@PTA-Pd | Fe₃O₄/SiO₂ | Tridentate Ligand | Sonogashira Coupling | High stability and reusability |

Challenges and Advances in Regioselective Synthesis of this compound

Achieving regioselectivity—the control of where on a molecule a chemical reaction occurs—is a paramount challenge in the synthesis of multi-substituted benzenes like this compound. researchgate.netoup.com The directing effects of existing substituents can lead to mixtures of isomers, complicating purification and reducing yields. libretexts.org A powerful technique to overcome this is directed ortho-lithiation, where a functional group directs a strong base to deprotonate an adjacent (ortho) position, creating a reactive organolithium species that can then be trapped by an electrophile. researchgate.netunblog.fruwindsor.ca

Studies on the analogous compound, 1-chloro-3-(trifluoromethyl)benzene, provide deep insight into the mechanistic complexities of this process. nih.gov The reaction is highly sensitive to conditions and the precise nature of the reagents, with subtle changes leading to different outcomes. nih.gov

Lithium Diisopropylamide (LDA)-Mediated Ortholithiation Studies

Lithium diisopropylamide (LDA) is a strong, sterically hindered base commonly used for directed ortho-lithiation. uwindsor.camt.com When applied to 1-chloro-3-(trifluoromethyl)benzene in tetrahydrofuran (B95107) (THF) at -78 °C, LDA can deprotonate the ring at two possible positions: C2 (between the Cl and CF₃ groups) or C6. nih.gov Research has shown that the regioselectivity of this reaction is not straightforward and is influenced by a number of factors, including the purity of the LDA and the reaction's progression. nih.govnih.gov

The reaction displays unusual kinetic profiles, sometimes showing a sigmoidal (S-shaped) curve for substrate consumption. nih.gov This indicates a complex mechanism where the reaction rate changes over time, often due to autocatalysis, where the products of the reaction themselves act as catalysts. nih.govnih.gov

Role of Aggregation Events and Transition States in Selectivity

Organolithium reagents like LDA exist in solution not as simple monomers but as aggregates, primarily dimers in THF. nih.govmt.com The deaggregation of these dimers into reactive monomers is a critical and often rate-limiting step in the lithiation process. nih.govnih.gov The mechanism of deprotonation and the resulting regioselectivity are intimately linked to the structure of the LDA aggregates and the transition states they form. nih.gov

For 1-chloro-3-(trifluoromethyl)benzene, studies using rigorously pure, lithium chloride-free LDA show that the reaction proceeds through a rate-limiting deaggregation of the LDA dimer via dimer-based transition structures. nih.gov However, the reaction can be diverted through different pathways involving monomer-based transition states, which are influenced by autocatalysis from the aryllithium products or catalysis by trace impurities like lithium chloride. nih.gov The regiochemistry is thus a delicate balance between kinetically controlled metalations occurring through different aggregation states and a subsequent equilibration of the product isomers. nih.gov

Influence of Lithium Chloride Catalysis on Reaction Pathways

The presence of even trace amounts of lithium chloride (LiCl) can have a dramatic effect on LDA-mediated ortholithiations. nih.govnih.gov LiCl has been shown to markedly accelerate these reactions, in some cases by over 100-fold. nih.govresearchgate.net This catalytic effect stems from the ability of LiCl to break up the LDA dimers into more reactive monomers. nih.govnih.gov

In the ortholithiation of 1-chloro-3-(trifluoromethyl)benzene, LiCl catalysis diverts the reaction from a pathway limited by dimer deaggregation to one involving di- and trisolvated monomer-based transition states. nih.gov This shift in the reaction pathway can alter the reaction kinetics and, consequently, the regioselectivity. The sensitivity is so high that batch-to-batch variations in commercial n-butyllithium (often used to prepare LDA and containing residual LiCl) can lead to significant, unexpected differences in reaction rates and outcomes. nih.govresearchgate.net This highlights the critical importance of controlling the presence of lithium salts to achieve reproducible and selective synthesis. nih.gov

Table 2: Influence of LiCl on LDA-Mediated Ortholithiation This table is interactive. Users can sort and filter the data.

| Condition | Dominant LDA Species | Rate-Limiting Step | Primary Reaction Pathway | Relative Rate |

|---|---|---|---|---|

| LiCl-Free LDA | Dimer | Dimer Deaggregation | Dimer-based | Slow |

Reactivity and Reaction Mechanisms of 1 Chloro 3 Trifluoromethoxy Benzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on 1-chloro-3-(trifluoromethoxy)benzene are significantly influenced by the directing effects of the chloro and trifluoromethoxy groups. youtube.com The trifluoromethoxy group, being strongly deactivating, makes the benzene (B151609) ring less nucleophilic and therefore less reactive towards electrophiles. youtube.com The chlorine atom is also deactivating but to a lesser extent.

In a typical EAS reaction, the electrophile will preferentially add to the positions that are electronically enriched and sterically accessible. The directing effects of the substituents on this compound are as follows:

-Cl (Chloro) group: Ortho, para-directing.

-OCF3 (Trifluoromethoxy) group: Meta-directing.

Considering the positions on the benzene ring relative to the chloro group (C1), the trifluoromethoxy group is at C3. The positions available for substitution are C2, C4, C5, and C6.

Position 2: Ortho to -Cl and ortho to -OCF3.

Position 4: Para to -Cl and ortho to -OCF3.

Position 5: Meta to -Cl and meta to -OCF3.

Position 6: Ortho to -Cl and para to -OCF3.

Due to the strong deactivating nature of the trifluoromethoxy group, electrophilic attack is generally disfavored. However, when forced, the position of substitution will be a compromise between the directing effects of both groups. The ortho and para positions relative to the chlorine are activated, while the meta position relative to the trifluoromethoxy group is the least deactivated. Therefore, substitution is most likely to occur at positions 4 and 6, which are para and ortho to the chlorine, respectively, and ortho and para to the trifluoromethoxy group.

A general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgminia.edu.eg This is typically the rate-determining step. libretexts.orgmsu.edu A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. libretexts.org

Table 1: Directing Effects in Electrophilic Aromatic Substitution of this compound

| Position | Relation to -Cl | Relation to -OCF3 | Predicted Reactivity |

| 2 | Ortho | Ortho | Deactivated |

| 4 | Para | Ortho | Favored |

| 5 | Meta | Meta | Deactivated |

| 6 | Ortho | Para | Favored |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for this compound, particularly due to the presence of the electron-withdrawing trifluoromethoxy group. nih.gov This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution of the chlorine atom by a nucleophile. youtube.comlibretexts.org

The reaction proceeds via an addition-elimination mechanism. youtube.com A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion. libretexts.orgyoutube.com The negative charge is delocalized onto the ortho and para positions relative to the point of attack. The presence of the electron-withdrawing trifluoromethoxy group at the meta position helps to stabilize this intermediate. Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored. youtube.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The rate of reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex.

Oxidation and Reduction Processes

Information regarding specific oxidation and reduction processes for this compound is limited in the readily available scientific literature. However, general principles of aromatic chemistry can be applied.

The benzene ring is generally resistant to oxidation except under harsh conditions, which would likely lead to the degradation of the molecule. The substituents themselves are also relatively stable to oxidation.

Reduction of the chloro group via hydrogenolysis is a plausible transformation. acs.org This would typically involve catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst and a hydrogen source, to replace the chlorine atom with a hydrogen atom, yielding 1-(trifluoromethoxy)benzene.

Coupling Reactions with Various Reagents and Catalysts

This compound can participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, most commonly palladium or copper.

Examples of such reactions include:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form an N-aryl bond.

Ullmann Condensation: A copper-catalyzed reaction, often used for forming carbon-oxygen or carbon-nitrogen bonds.

The reactivity in these coupling reactions is influenced by the electronic nature of the substituents. The electron-withdrawing trifluoromethoxy group can enhance the rate of oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-determining step in the catalytic cycle.

Derivatization Studies for Analytical and Synthetic Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as analysis or further synthesis.

While specific studies on the derivatization of this compound with amines for chromatographic determination are not extensively documented, related compounds offer insights into potential methodologies. For instance, fluorinated aromatic compounds are used as derivatizing agents for amines and amino acids to enhance their detectability in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.netmdpi.com

The principle involves a nucleophilic aromatic substitution reaction where the amino group of the analyte displaces the chlorine atom on the this compound ring. researchgate.net The resulting derivative often possesses enhanced properties for detection, such as increased UV absorbance or fluorescence, or improved volatility for GC analysis. sigmaaldrich.comwaters.com

Similar to the derivatization of amines, this compound can potentially be used to derivatize amino acids. sigmaaldrich.com The amino group of the amino acid would act as the nucleophile, displacing the chlorine atom. mdpi.com This reaction would introduce a trifluoromethoxyphenyl group to the amino acid, which can be advantageous for several analytical techniques. researchgate.net For example, the fluorine atoms can be detected by ¹⁹F NMR, and the increased molecular weight and altered polarity can be beneficial for mass spectrometry and chromatographic separations. mdpi.com Reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene have been successfully employed for the derivatization of amino acids prior to HPLC analysis. researchgate.netmdpi.com

Table 2: Summary of Key Reactions of this compound

| Reaction Type | Reagents/Catalysts | Product Type |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, FeBr₃) | Substituted this compound |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂, R-O⁻) | 1-substituted-3-(trifluoromethoxy)benzene |

| Reduction (Hydrogenolysis) | H₂, Pd/C | 1-(Trifluoromethoxy)benzene |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | 1-aryl-3-(trifluoromethoxy)benzene |

| Buchwald-Hartwig Amination | R-NH₂, Pd catalyst, base | N-aryl-3-(trifluoromethoxy)aniline derivative |

Applications of 1 Chloro 3 Trifluoromethoxy Benzene in Scientific Research

Medicinal Chemistry and Drug Discovery

Pharmacological Profiling and Cytotoxic Effects

While direct pharmacological profiling of 1-chloro-3-(trifluoromethoxy)benzene itself is not extensively documented in available research, its structural motifs—the chlorinated phenyl ring and the trifluoromethoxy group—are integral to numerous compounds investigated for therapeutic properties. This compound serves as a valuable chemical intermediate, and its derivatives are explored for various biological activities.

The introduction of halogen atoms and trifluorinated groups into organic molecules is a common strategy in medicinal chemistry to modulate pharmacological activity. For instance, related structures containing trifluoromethylphenyl groups have been incorporated into thiourea (B124793) derivatives that exhibit significant cytotoxic activity against various cancer cell lines. Studies on these analogous compounds have demonstrated growth inhibitory profiles superior to some existing chemotherapeutics, inducing apoptosis (programmed cell death) and reducing the secretion of inflammatory markers in cancer cells. The 3-chloro- and 3-(trifluoromethoxy) substituents on the benzene (B151609) ring provide a scaffold that can be chemically modified to create a diverse library of new chemical entities for pharmacological screening and cytotoxic evaluation.

Significance of the Trifluoromethoxy Group in Drug Metabolism and Lipophilicity

The trifluoromethoxy (-OCF3) group is of paramount importance in modern drug design, primarily due to its profound impact on a molecule's metabolic stability and lipophilicity. beilstein-journals.org The inclusion of this group in a drug candidate, such as on the this compound scaffold, can dramatically alter its pharmacokinetic and pharmacodynamic properties.

Furthermore, the trifluoromethoxy group significantly increases lipophilicity (the ability to dissolve in fats, oils, and lipids). This property is crucial for a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry. This enhanced lipophilicity, balanced with other physicochemical properties, allows for fine-tuning a molecule's ability to reach its biological target effectively.

Table 1: Comparison of Physicochemical Properties of Functional Groups

| Functional Group | Hansch-Fujita Lipophilicity Parameter (π) | Electronic Effect | Relative Metabolic Stability |

| Trifluoromethoxy (-OCF3) | ~1.04 | Strongly Electron-Withdrawing | Very High |

| Trifluoromethyl (-CF3) | ~0.88 | Strongly Electron-Withdrawing | Very High |

| Chlorine (-Cl) | ~0.71 | Electron-Withdrawing, Weakly Deactivating | High |

| Methoxy (B1213986) (-OCH3) | -0.02 | Electron-Donating | Low (susceptible to O-dealkylation) |

| Methyl (-CH3) | ~0.56 | Electron-Donating | Moderate (susceptible to oxidation) |

Precursor for FDA-Approved Drugs Containing Trifluoromethyl Groups

While there are no FDA-approved drugs that directly list this compound as a starting material in their publicly available synthesis routes, structurally similar compounds are crucial precursors for established pharmaceuticals. The chloro- and trifluoromethyl/trifluoromethoxy-substituted benzene motif is a key pharmacophore in several approved drugs.

A notable example is Sorafenib, a kinase inhibitor used in the treatment of kidney and liver cancer. The synthesis of Sorafenib involves the reaction of an aniline (B41778) derivative with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. mdpi.com This precursor, while containing a trifluoromethyl (-CF3) group instead of a trifluoromethoxy (-OCF3) group and having a different substitution pattern, highlights the industrial utility of chlorobenzene (B131634) rings substituted with fluorine-containing groups in constructing complex, biologically active molecules that achieve regulatory approval. mdpi.com The use of such building blocks underscores the potential of this compound to serve as a precursor in the development of future therapeutic agents. solubilityofthings.comindustrialchemicals.gov.au

Design of Radiopharmaceuticals Utilizing Halogenated Analogues

The structure of this compound makes it an attractive scaffold for the development of radiopharmaceuticals, particularly for applications in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Halogenated aromatic compounds are frequently used as precursors for radiolabeled imaging agents.

The chlorine atom on the benzene ring can be substituted with a radioisotope of another halogen, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131, through well-established radiochemical methods like nucleophilic substitution. These radioiodinated molecules can be used to study biological processes and visualize specific targets in the body. Furthermore, the trifluoromethoxy group itself can be a target for radiolabeling. Advanced techniques are being developed to incorporate the positron-emitting isotope Fluorine-18 into trifluoromethyl and trifluoromethoxy groups, which would allow for high-resolution PET imaging. The stable, halogenated structure of this compound provides a robust platform for designing and synthesizing novel radiotracers for diagnostic and research purposes.

Agrochemical Research

Building Block for Agrochemicals

This compound is a versatile building block in the synthesis of modern agrochemicals. solubilityofthings.com The presence of both a chlorine atom and a trifluoromethoxy group provides two reactive sites and imparts desirable properties to the final active ingredients. ontosight.ai Fluorinated compounds are prominent in the agrochemical industry, with an estimated 15% of pesticides containing at least one fluorine atom. beilstein-journals.org

The trifluoromethoxy group, in particular, is known to enhance the biological activity and metabolic stability of pesticides. beilstein-journals.org This leads to products that are more potent and have a longer duration of action in the field. The unique electronic properties and lipophilicity conferred by the trifluoromethoxy group can improve the transport of the chemical within the target pest or plant and enhance its binding to the active site. Consequently, chemical intermediates like this compound are valuable starting materials for creating new generations of crop protection agents.

Formulation of Herbicides and Fungicides

The structural framework of this compound is found in various classes of herbicides and fungicides. Its derivatives are used to formulate products designed to control a wide range of weeds and fungal pathogens.

In herbicide development, the trifluoromethylphenoxy moiety, which can be derived from precursors like this compound, is a key component of several active compounds. For example, compounds containing a 2-(phenoxy)nicotinoyl structure have demonstrated herbicidal activity. googleapis.com

In the field of fungicides, the trifluoromethoxyphenyl group is often incorporated into molecules to enhance their efficacy. Many modern fungicides belong to the triazole or pyrazole (B372694) classes of chemistry. The synthesis of these complex heterocyclic structures often begins with simpler, functionalized aromatic building blocks. The combination of the chloro- and trifluoromethoxy-substituted phenyl ring provides a stable anchor to which other biologically active fragments can be attached, leading to the creation of potent and selective fungicides. nih.gov

Table 2: Examples of Agrochemical Classes Utilizing Related Structural Motifs

| Agrochemical Class | Target Application | Key Structural Motif |

| Phenoxy Herbicides | Weed Control | Chlorinated/Fluorinated Phenoxy group |

| Triazole Fungicides | Fungal Disease Control | Trifluoromethylphenyl group |

| Pyrazole Fungicides | Fungal Disease Control | Substituted Aryl Ring |

| HPPD-inhibiting Herbicides | Weed Control | Pyridyl or Phenyl group |

Synthesis of Trifluoromethylpyridines and Derivatives for Crop Protection

Currently, there is a lack of specific, publicly available scientific literature detailing the use of this compound as a direct precursor or intermediate in the synthesis of trifluoromethylpyridines and their derivatives for crop protection. The established synthesis routes for major agrochemicals containing the trifluoromethylpyridine (TFMP) moiety, such as fluazifop-butyl (B166162) and flupyrsulfuron-methyl-sodium, typically originate from different starting materials.

Commonly employed synthetic strategies for TFMP derivatives include:

Chlorine/Fluorine Exchange: This method often starts with a substituted picoline (methylpyridine), which undergoes chlorination and subsequent fluorination to create the trifluoromethyl group. nih.gov

Ring Construction: Building the pyridine (B92270) ring from a smaller, trifluoromethyl-containing building block. nih.gov

For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several crop-protection products, often begins with 2-chloro-5-methylpyridine. nih.gov While substituted benzenes are fundamental in organic synthesis, the direct conversion of this compound to a trifluoromethylpyridine for agrochemical use is not a prominently documented pathway in the reviewed literature.

Material Science Applications

There is no specific information available in the reviewed scientific literature regarding the application of this compound in the development of new materials with specific electronic or optical properties. Research in this area often focuses on compounds with different substitution patterns or related functional groups.

Specific research detailing the incorporation of this compound into polymer formulations to enhance thermal stability and chemical resistance is not presently available in the public domain. While fluorinated compounds are generally known to impart these properties to polymers, the application of this specific isomer has not been documented in the available literature.

The trifluoromethoxy (-OCF₃) group, a key feature of this compound, is of significant interest in material science due to its unique electronic properties and high stability. The -OCF₃ group is often considered a "pseudo-halogen" because its electronic effects can be similar to those of a halogen atom. beilstein-journals.org

The introduction of the trifluoromethoxy group into an aromatic ring, as in this compound, has several notable effects relevant to material development:

High Electronegativity: The -OCF₃ group is strongly electron-withdrawing. This property can significantly influence the reactivity of the benzene ring, affecting its susceptibility to electrophilic or nucleophilic attack. This allows for controlled reactions during the synthesis of new materials.

Increased Lipophilicity: Compared to a methoxy group (-OCH₃), the trifluoromethoxy group dramatically increases the lipophilicity (hydrophobicity) of a molecule. beilstein-journals.org This is a critical parameter in the design of materials that require specific solubility profiles or are intended for use in non-aqueous environments.

Metabolic Stability: In the context of materials that may interact with biological systems or need to resist degradation, the C-F bonds are exceptionally strong. The trifluoromethoxy group is much more resistant to oxidative metabolism than a corresponding methoxy group. d-nb.info This inherent stability can contribute to the longevity and durability of materials.

Steric and Conformational Influence: The size and shape of the -OCF₃ group can influence the packing of molecules in a solid state, which in turn affects the bulk properties of a material, such as its melting point, density, and crystal structure.

These properties make the trifluoromethoxy substituent a valuable tool for fine-tuning the characteristics of organic materials. Research on molecules containing this group contributes to a better understanding of how to design next-generation materials with enhanced stability and specific functionalities.

Table 1: Comparison of Substituent Properties

| Substituent | Electronic Effect | Lipophilicity (Hansch parameter, π) |

|---|---|---|

| -OCH₃ | Electron-donating | -0.02 |

| -Cl | Electron-withdrawing | 0.71 |

| -CF₃ | Strongly electron-withdrawing | 0.88 |

This is an interactive data table. Users can sort columns to compare properties.

No specific studies or patents were identified that describe the use or potential of this compound in the field of organic electronics, including Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The development of materials for these applications typically involves larger, more complex molecular architectures designed to have specific charge transport and photophysical properties.

Organic Synthesis Intermediate and Building Block

This compound is a functionalized aromatic compound that can serve as a versatile intermediate and building block in organic synthesis. Its utility stems from the presence of two distinct reactive sites on the benzene ring: the chlorine atom and the aromatic ring itself, which is activated by the trifluoromethoxy group.

The chloro and trifluoromethoxy substituents direct incoming electrophiles to specific positions on the aromatic ring, allowing for regioselective synthesis of more complex molecules. Furthermore, the chlorine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

While specific, large-scale applications are not widely documented, its structural similarity to other known chemical building blocks suggests its potential in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. For example, the closely related compound 1-(bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene is commercially available as a building block for further chemical elaboration. bldpharm.com The reactivity of the chloro and trifluoromethoxy-substituted benzene ring makes it a valuable precursor for creating more complex, fluorinated molecules for various research and development purposes.

Table 2: Potential Reactions of this compound

| Reaction Type | Reagents (Example) | Potential Product Type |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Nitro-substituted derivative |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compound |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine derivative |

This is an interactive data table that provides examples of reaction types.

Intermediate for the Synthesis of Complex Organic Molecules

In the field of organic synthesis, this compound is primarily utilized as a key intermediate for constructing more complex molecular architectures. atomfair.com Its structure provides a phenyl ring pre-functionalized with two important groups that can be selectively manipulated or used to influence subsequent reactions. The trifluoromethoxy group is generally stable and acts as a lipophilic, electron-withdrawing substituent, while the chlorine atom provides a reactive site for various coupling and substitution reactions. ontosight.ai

This dual functionality allows for the incorporation of the 3-(trifluoromethoxy)phenyl moiety into larger, more intricate molecules. Researchers leverage this compound as a starting material in multi-step synthetic pathways aimed at producing bioactive compounds for the pharmaceutical and agricultural industries. atomfair.comontosight.ai The presence of the trifluoromethoxy group is particularly strategic, as this substituent is known to improve the bioavailability and efficacy of drug candidates.

Precursor for Functionalized Aromatic Compounds

This compound is a valuable precursor for a wide array of functionalized aromatic compounds. matrix-fine-chemicals.com The chlorine atom on the benzene ring can be replaced through various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This chemical handle is the key to its utility as a foundational material for creating substituted benzene derivatives.

For example, the chlorine can be displaced by nitrogen, oxygen, or sulfur nucleophiles to generate anilines, phenols, and thiophenols, respectively. These transformations are fundamental in organic chemistry and open the door to a vast range of further derivatization. The table below illustrates some potential transformations where this compound acts as a precursor.

| Reactant | Reaction Type | Product Class |

| Amine (R-NH2) | Nucleophilic Aromatic Substitution | Substituted Anilines |

| Alcohol/Phenol (B47542) (R-OH) | Nucleophilic Aromatic Substitution | Diaryl Ethers |

| Thiol (R-SH) | Nucleophilic Aromatic Substitution | Thioethers |

| Organometallic Reagents | Cross-Coupling | Substituted Benzenes |

These reactions enable chemists to systematically build molecular complexity, using the this compound core as a scaffold to attach other molecular fragments and functional groups.

Use in Constructing Carbon-Carbon and Carbon-Hetero Bonds

A significant application of this compound in research is its use in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X is typically N, O, or S) bonds. atomfair.com These reactions are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecular frameworks from simpler precursors.

The chlorine atom of this compound makes it a suitable substrate for various palladium-catalyzed reactions. atomfair.com For instance, in Suzuki couplings, it can be reacted with boronic acids to form C-C bonds, leading to biaryl structures. In Buchwald-Hartwig amination reactions, it can be coupled with amines to form C-N bonds, a crucial linkage in many pharmaceutical compounds. Similarly, Ullmann-type couplings can be employed to form C-O bonds by reacting it with alcohols or phenols. mdpi.com

The table below summarizes key cross-coupling reactions in which this compound can participate.

| Coupling Reaction | Coupling Partner | Bond Formed | Resulting Structure |

| Suzuki Coupling | Boronic Acid (R-B(OH)2) | Carbon-Carbon (C-C) | Biaryl |

| Buchwald-Hartwig Amination | Amine (R2NH) | Carbon-Nitrogen (C-N) | Aryl Amine |

| Sonogashira Coupling | Terminal Alkyne | Carbon-Carbon (C-C) | Aryl Alkyne |

| Ullmann Condensation | Alcohol/Phenol (R-OH) | Carbon-Oxygen (C-O) | Diaryl Ether |

Through these powerful bond-forming strategies, this compound serves as a fundamental building block, providing chemists with a reliable method to introduce the 3-(trifluoromethoxy)phenyl group into a diverse range of target molecules.

Computational and Theoretical Studies on 1 Chloro 3 Trifluoromethoxy Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 1-chloro-3-(trifluoromethoxy)benzene, DFT calculations, typically employing methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), can elucidate a variety of molecular properties. globalresearchonline.net

Optimized Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms. For this compound, these calculations would determine key bond lengths (C-C, C-H, C-Cl, C-O, C-F), bond angles, and dihedral angles. Studies on similar molecules, like trifluoromethoxybenzenes, have shown that the trifluoromethoxy group often prefers a non-planar conformation with respect to the phenyl ring, with a C-C-O-C dihedral angle around 90 degrees. beilstein-journals.org This is in contrast to the methoxy (B1213986) group, which tends to be coplanar with the benzene (B151609) ring. beilstein-journals.org

Electronic Properties: The distribution of electrons within the molecule is critical to its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. globalresearchonline.net A smaller gap suggests the molecule is more polarizable and more reactive. Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into charge distribution, intramolecular interactions, and the stabilization effects arising from hyperconjugation. globalresearchonline.net

Spectroscopic Properties: DFT calculations are also employed to predict vibrational frequencies, which can be compared with experimental data from FTIR and FT-Raman spectroscopy to confirm structural assignments. globalresearchonline.net While DFT is known to provide excellent predictions, calculated frequencies are often scaled to better match experimental values, accounting for factors like electron correlation and anharmonicity. globalresearchonline.net

Below is a hypothetical data table illustrating the kind of parameters that would be obtained from a DFT calculation for this compound, based on typical results for substituted benzenes.

| Parameter | Predicted Value | Unit |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Dipole Moment | 2.5 | Debye |

| C-Cl Bond Length | 1.74 | Å |

| C-O Bond Length | 1.37 | Å |

Molecular Dynamics Simulations for Reactivity and Interaction Prediction

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is essential for predicting reactivity and interactions in various environments, such as in solution or at interfaces.

For this compound, MD simulations could be used to explore several key aspects:

Solvation and Hydration: MD simulations can model how the molecule interacts with solvent molecules, such as water. Studies on small halogenated organics at the air-water interface have shown that these types of molecules often exhibit a preference for interfacial environments over being fully hydrated in the bulk liquid. nih.govfigshare.com Simulations could calculate the free energy profile for transferring this compound from a nonpolar solvent to water, revealing its hydrophobic character and tendency to adsorb at interfaces. nih.gov

Intermolecular Interactions: The simulations can detail the nature of non-covalent interactions, such as halogen bonding (involving the chlorine atom) and hydrogen bonding, between this compound and other molecules. researchgate.netmdpi.com Understanding these interactions is crucial for predicting its behavior in complex biological or chemical systems.

Conformational Dynamics: While DFT provides a static picture of the lowest energy conformation, MD simulations can explore the full range of accessible conformations and the dynamics of transitions between them. This is particularly relevant for the trifluoromethoxy group, which can rotate relative to the benzene ring. beilstein-journals.org

MD simulations rely on force fields, which are sets of parameters that define the potential energy of the system. For a molecule like this compound, a well-parameterized force field is essential for obtaining accurate results.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. acs.orgunipi.it These models are widely used in drug discovery and environmental toxicology to predict the effects of untested chemicals. acs.orgresearchgate.net

Developing a QSAR/QSPR model for a class of compounds that includes this compound would involve several steps:

Data Set Collection: A dataset of structurally related substituted benzenes with measured activity (e.g., toxicity to an organism like Tetrahymena pyriformis) or a specific property would be compiled. acs.orgnih.gov

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure. For this compound, key descriptors would likely include:

Hydrophobicity: Typically represented by logP (the octanol-water partition coefficient), which is crucial for predicting how a molecule distributes between fatty and aqueous environments. The trifluoromethoxy group is known to be a highly lipophilic substituent. beilstein-journals.orgmdpi.com

Electronic Descriptors: Parameters like dipole moment, HOMO/LUMO energies, and partial atomic charges describe the electronic nature of the molecule.

Steric/Topological Descriptors: These describe the size and shape of the molecule, such as molecular weight, surface area, and connectivity indices. semanticscholar.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Bayesian-regularized neural networks, a mathematical equation is developed that links the descriptors to the observed activity or property. acs.orgunipi.it

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. nih.gov

Such models can help predict the potential toxicity or physical properties of this compound based on its structural features, providing valuable information for risk assessment and chemical design.

| Descriptor Type | Example Descriptor | Relevance for this compound |

| Hydrophobic | LogP | High lipophilicity due to the -OCF₃ group. mdpi.com |

| Electronic | Dipole Moment | Significant polarity from C-Cl and C-O-CF₃ bonds. |

| Steric | Molecular Volume | Influences binding interactions and transport. |

| Topological | Randic Connectivity Index | Describes molecular branching and complexity. semanticscholar.org |

Investigation of Electronic Effects of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly alters the electronic properties of an aromatic ring. Its effects are a combination of strong inductive withdrawal and weak resonance donation.

Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the oxygen and, subsequently, from the benzene ring through the sigma bond network. This inductive electron withdrawal is powerful and is the dominant electronic effect of the -OCF₃ group. mdpi.comresearchgate.net This effect is even stronger than that of the trifluoromethyl (-CF₃) group. nih.gov

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the pi-system of the benzene ring. This constitutes a resonance-donating effect. However, the strong electron-withdrawing nature of the attached CF₃ group significantly reduces the electron-donating ability of the oxygen atom compared to a simple methoxy (-OCH₃) group. nih.gov

In this compound, the electronic landscape of the benzene ring is shaped by the combined effects of the chloro and trifluoromethoxy substituents. Both are electron-withdrawing and will influence the molecule's reactivity, acidity, and potential for intermolecular interactions.

Environmental and Toxicological Considerations in Research Contexts

Persistence and Biodegradation Studies of Halogenated Benzene (B151609) Derivatives

The persistence of halogenated organic compounds in the environment is a significant concern due to their resistance to degradation. nih.gov The carbon-halogen bond, particularly the carbon-fluorine bond, is strong, making many fluorinated compounds resistant to both metabolic and microbial degradation. acs.orgnumberanalytics.com This inherent stability can lead to their accumulation in the environment. nih.gov

Biodegradation is a primary mechanism for the removal of organic pollutants from contaminated sites, often utilizing the metabolic versatility of microorganisms to break down hazardous substances. nih.gov However, the degradation of halogenated aromatic compounds can be challenging. Studies on various halogenated benzenes show that the rate and pathway of degradation are influenced by the type and number of halogen substituents. For instance, electron beam irradiation studies on halogenated benzenes revealed that the efficiency of dehalogenation follows the order: bromobenzene (B47551) > 1,2,4-trichlorobenzene (B33124) > p-dichlorobenzene > chlorobenzene (B131634). researchgate.net

Research into the microbial degradation of benzene derivatives has identified various catabolic pathways. nih.govgla.ac.uk However, the introduction of fluorine atoms can significantly alter these pathways. The high electronegativity of fluorine can decrease a compound's reactivity towards electrophilic substitution and increase its resistance to oxidation. numberanalytics.com While microbes like bacteria and fungi have been the focus of most biodegradation research, some studies have explored the capabilities of microalgae in breaking down aromatic pollutants. oup.com For some hydrophobic benzene derivatives, the degradation rate can be limited by poor bioavailability, a challenge that can sometimes be overcome by biosurfactants produced by certain fungi. nih.gov

Table 1: Factors Influencing the Degradation of Halogenated Benzene Derivatives

| Factor | Influence on Degradation |

|---|---|

| Type of Halogen | The strength of the carbon-halogen bond affects degradation rates, with C-F bonds being particularly stable. numberanalytics.com |

| Number of Halogens | Increased halogenation can sometimes decrease the rate of biodegradation. |

| Microbial Presence | Specific microbial strains possess enzymes capable of initiating the breakdown of halogenated compounds. nih.gov |

| Environmental Conditions | Factors such as pH, temperature, and the presence of other organic matter can impact microbial activity and degradation rates. researchgate.netnih.gov |

| Bioavailability | The accessibility of the compound to microorganisms can be a limiting factor for hydrophobic substances. nih.gov |

Bioaccumulation Potential of Related Chlorinated Compounds

Bioaccumulation is the process by which chemicals accumulate in an organism from all sources of exposure, including water, air, and food. nih.gov For persistent organic pollutants, this can lead to increasing concentrations at higher trophic levels in the food web, a process known as biomagnification. nih.govicontrolpollution.com Compounds that are highly soluble in lipids (fats) have a greater potential to accumulate in the fatty tissues of organisms. icontrolpollution.com

Chlorinated compounds, such as chlorinated paraffins, are known to be persistent, toxic, and bioaccumulative. nih.gov The extent of bioaccumulation can be influenced by several factors, including the compound's chain length and degree of chlorination. nih.gov The bioconcentration factor (BCF), which measures the uptake of a substance from water, is a key metric for assessing bioaccumulation potential. A BCF value greater than 2000 indicates that a substance is bioaccumulative, while a value exceeding 5000 suggests it is "very bioaccumulative". nih.gov

Table 2: Key Terms in Bioaccumulation Assessment

| Term | Definition | Relevance |

|---|---|---|

| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water, excluding dietary intake. nih.goveeer.org | A primary indicator of a chemical's potential to accumulate in aquatic organisms directly from water. |

| Bioaccumulation Factor (BAF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding environment, considering all routes of exposure. nih.gov | Provides a more comprehensive measure of accumulation in real-world scenarios. |

| Biomagnification Factor (BMF) | The ratio of a chemical's concentration in a predator to that in its prey. nih.gov | Indicates the potential for a chemical to increase in concentration up the food chain. |

| Octanol-Water Partition Coefficient (logPoct/wat) | A measure of a chemical's lipophilicity or hydrophobicity. chemeo.com | Higher logP values often correlate with a greater potential for bioaccumulation in fatty tissues. |

Environmental Fate and Transport Modeling

Environmental fate and transport modeling aims to predict how a chemical moves and transforms after being released into the environment. cdc.govresearchgate.net These models use a substance's physicochemical properties to estimate its distribution across different environmental compartments like air, water, soil, and sediment. cdc.govnih.gov Understanding these processes is crucial for assessing potential exposure pathways and environmental risks. cdc.govresearchgate.net

Key parameters used in these models include vapor pressure, water solubility, and the octanol-water partition coefficient (logPoct/wat). chemeo.comcdc.gov

Vapor Pressure: Influences the tendency of a compound to volatilize from soil or water into the air. cdc.gov

Water Solubility: Affects a compound's mobility in aquatic systems and its potential to leach from soil into groundwater.

Octanol-Water Partition Coefficient (logPoct/wat): Indicates a chemical's tendency to partition between fatty tissues and water, which is related to bioaccumulation potential. chemeo.com It also influences sorption to organic matter in soil and sediment. cdc.gov

Table 3: Physicochemical Properties and their Role in Environmental Fate

| Property | Definition | Environmental Implication |

|---|---|---|

| Vapor Pressure (Pvap) | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. chemeo.com | Higher Pvap suggests greater potential for atmospheric transport. |

| Water Solubility (log10WS) | The maximum amount of a substance that can dissolve in a given amount of water. chemeo.com | Determines concentration in aquatic systems and potential for groundwater contamination. |

| Octanol-Water Partition Coefficient (logPoct/wat) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. chemeo.com | Predicts partitioning into organic matter, soil, sediment, and biota. |

| Henry's Law Constant | A measure of the tendency for a chemical to partition from an aqueous solution to the vapor phase. cdc.gov | High values indicate a greater tendency to volatilize from water to air. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | The ratio of the amount of chemical adsorbed per unit weight of organic carbon in the soil to the concentration of the chemical in solution at equilibrium. cdc.gov | High Koc indicates strong bonding to soil organic matter, reducing mobility. |

Studies on the Impact of Fluorinated Compounds in Ecosystems

The widespread use of fluorinated organic compounds has led to increased scrutiny of their environmental and health impacts. acs.orgnumberanalytics.com Many of these "forever chemicals" are highly persistent and can bioaccumulate, posing threats to wildlife and human health. nih.gov The strength of the carbon-fluorine bond contributes to their stability and resistance to degradation. numberanalytics.com

Studies have shown that fluorinated compounds can be toxic to a range of organisms. numberanalytics.comnih.gov Their accumulation in food chains can lead to biomagnification, with higher concentrations found in predators at the top of the food web. nih.govnih.gov For example, per- and polyfluoroalkyl substances (PFAS) have been detected in wildlife in remote regions, indicating their potential for long-range environmental transport. nih.gov

The ecological impact is not limited to persistence and bioaccumulation. The metabolism of some fluorinated compounds can produce toxic byproducts. nih.gov While the specific ecotoxicity of 1-Chloro-3-(trifluoromethoxy)benzene is not extensively documented, the general behavior of related fluorinated and chlorinated aromatic compounds warrants careful consideration of its potential effects on ecosystems. numberanalytics.comnih.gov

Safety and Handling Protocols in Research Settings

The handling of halogenated aromatic compounds like this compound in a research laboratory requires strict adherence to safety protocols to minimize exposure and prevent accidents. numberanalytics.comiloencyclopaedia.org Safety Data Sheets (SDS) provide essential information regarding hazards, handling, storage, and emergency procedures. fishersci.comfishersci.com

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes. echemi.comcerritos.edu

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn to prevent skin contact. Gloves should be inspected before use and disposed of properly. echemi.comcapotchem.com

Body Protection: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing. fishersci.comcerritos.edu

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. fishersci.comlibretexts.org If exposure limits are exceeded, an approved respirator may be required. capotchem.com

Handling and Storage:

Ventilation: All work with volatile or hazardous compounds should be performed in a chemical fume hood. coleparmer.com

Ignition Sources: Keep the compound away from heat, sparks, and open flames, as many organic compounds are flammable. fishersci.comcoleparmer.com

Storage: Store containers in a cool, dry, and well-ventilated area, tightly closed, and away from incompatible materials. fishersci.comfishersci.com

Spills: In case of a spill, evacuate the area, remove ignition sources, and clean up using an inert absorbent material. fishersci.com Follow institutional procedures for waste disposal.

Waste Disposal:

Chemical waste must be disposed of according to institutional and regulatory guidelines. fishersci.com Halogenated organic wastes are typically collected in separate, labeled containers to ensure proper treatment and disposal. cerritos.edutowson.edu

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4-trichlorobenzene |

| Benzene |

| Bromobenzene |

| Chlorobenzene |

| p-dichlorobenzene |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthetic methodologies. For 1-chloro-3-(trifluoromethoxy)benzene, a significant area of future research lies in the exploration of novel synthetic routes that align with the principles of green chemistry. Current synthetic approaches often rely on harsh reagents and generate considerable waste. Future investigations are expected to focus on several key areas to enhance the sustainability of its production.

One promising avenue is the development of catalytic systems that can directly introduce the trifluoromethoxy group onto a chlorinated benzene (B151609) scaffold with high selectivity and efficiency. This could involve the use of earth-abundant metal catalysts or even metal-free organocatalytic systems, reducing reliance on precious and often toxic heavy metals. jourcc.com Furthermore, the exploration of alternative, greener solvents to replace traditional volatile organic compounds (VOCs) like chloroform, dichloromethane, and benzene is crucial. ijsr.net Solvents such as water, supercritical fluids (like CO2), and bio-based solvents are being investigated as potential replacements to minimize the environmental footprint of the synthesis process. ijsr.net

Another key aspect of sustainable synthesis is atom economy. Future research will likely target synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste generation. This could involve the design of cascade or one-pot reactions where multiple transformations occur in a single reaction vessel, reducing the need for intermediate purification steps and solvent usage. Researchers are continuously exploring sustainable methods for synthesis, with a growing interest in applying green chemistry practices to the production of compounds like this compound. solubilityofthings.com

A summary of potential green chemistry approaches for the synthesis of this compound is presented in the table below.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Catalysis | Development of non-toxic, recyclable catalysts (e.g., organocatalysts, earth-abundant metal catalysts) for direct trifluoromethoxylation. |

| Benign Solvents | Replacement of hazardous organic solvents with water, supercritical CO2, or biodegradable solvents. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as through cascade reactions. |

| Energy Efficiency | Exploration of reactions that can be conducted at ambient temperature and pressure, potentially utilizing photochemical or microwave-assisted methods. |

Deepening Understanding of Structure-Activity Relationships in Biological Systems

The trifluoromethoxy (-OCF3) group is a key pharmacophore in modern medicinal chemistry, known for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com A critical area for future research is to systematically investigate the structure-activity relationships (SAR) of derivatives of this compound in various biological systems.

While the parent compound itself may not be the active pharmaceutical ingredient, it serves as a crucial scaffold for the synthesis of a diverse library of potential drug candidates. By systematically modifying the structure of this compound, for example, by introducing different functional groups at various positions on the benzene ring, researchers can gain valuable insights into how these structural changes affect biological activity.

Future SAR studies will likely focus on: